Gallic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER.

Water solubility = 1.19X10+4 mg/l @ 25 °C

Soluble in oxygenated solvents

11.9 mg/mL at 20 °C

Solubility in water, g/100ml: 1.1 (moderate)

Synonyms

Canonical SMILES

Antioxidant Properties

One of the most studied aspects of gallic acid is its potent antioxidant activity. Gallic acid acts as a free radical scavenger, neutralizing harmful molecules that damage cells and contribute to various diseases. Studies have shown its effectiveness in protecting against oxidative stress linked to conditions like:

Research suggests gallic acid's antioxidant properties may arise from its structure, allowing it to donate electrons and stabilize free radicals.

Antimicrobial Activity

Gallic acid exhibits promising antimicrobial properties against various bacteria and fungi. Studies have demonstrated its ability to inhibit the growth and proliferation of these pathogens, potentially offering a natural alternative to synthetic antibiotics. The mechanism of action is still under investigation, but it may involve disruption of the microbial cell membrane or interference with their metabolism .

Anticancer Potential

Research suggests gallic acid may play a role in cancer prevention and treatment. Studies have shown it can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, gallic acid may modulate signaling pathways involved in cancer development . While further research is needed, these findings highlight the potential of gallic acid as an anticancer agent.

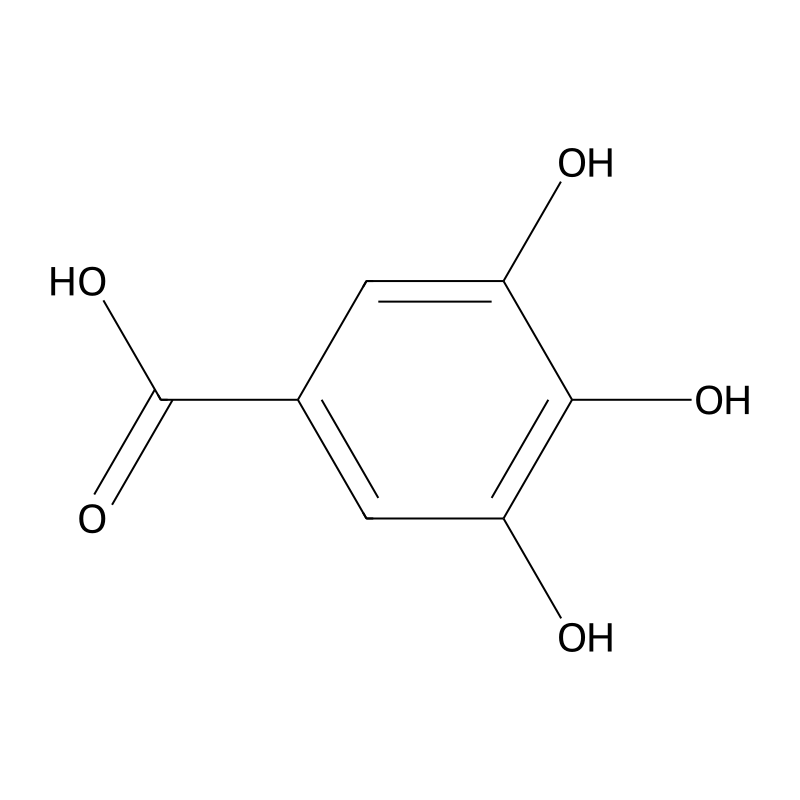

Gallic acid, scientifically known as 3,4,5-trihydroxybenzoic acid, is a naturally occurring phenolic compound found in various plants. It is characterized by three hydroxyl groups attached to a benzene ring, making it a trihydroxy derivative of benzoic acid. Gallic acid is commonly present in the free state or as part of gallotannins and is extracted from sources such as tara pods, oak galls, and sumac. It is recognized for its antioxidant properties and potential therapeutic applications in medicine and food preservation .

The mechanism of action of gallic acid is still under investigation, but its antioxidant properties are believed to play a key role. The hydroxyl groups on its structure can scavenge free radicals, preventing oxidative damage to cells []. Additionally, gallic acid may modulate inflammatory pathways and interact with enzymes involved in cellular processes.

Key Reactions:- Oxidation: Gallic acid can be oxidized by hydroxyl radicals to form phenoxyl radicals.

- Decomposition: At high temperatures, gallic acid decomposes into pyrogallol.

- Complex Formation: It forms complexes with metal ions (e.g., iron), resulting in color changes used in ink production.

Gallic acid exhibits a wide range of biological activities. Its antioxidant properties are well-documented; it scavenges free radicals and reduces oxidative stress in cells. This activity is attributed to its ability to donate hydrogen atoms due to the presence of multiple hydroxyl groups . Additionally, gallic acid has demonstrated antimicrobial properties against various pathogens and has been studied for its potential anticancer effects by inducing apoptosis in cancer cells .

Notable Biological Effects:- Antioxidant Activity: Neutralizes free radicals and protects cellular components.

- Antimicrobial Properties: Effective against bacteria and fungi.

- Anticancer Potential: Induces apoptosis in cancerous cells.

Gallic acid can be synthesized through several methods:

- Natural Extraction: Obtained from plant sources such as tara pods or galls formed on oak trees.

- Chemical Synthesis:

These methods allow for both natural and synthetic production to meet commercial demands.

Gallic acid has diverse applications across various fields:

- Food Industry: Used as an antioxidant to prevent rancidity in oils and fats.

- Pharmaceuticals: Employed for its antiseptic properties and potential health benefits.

- Cosmetics: Incorporated in formulations for its antioxidant effects.

- Dyes and Inks: Forms deep colors with iron salts, historically used in ink production .

Research on gallic acid's interactions reveals its complex behavior depending on concentration and environmental conditions. While it primarily acts as an antioxidant at low concentrations, it can exhibit pro-oxidant effects at higher doses or in the presence of transition metals like iron. This dual behavior highlights the importance of context in evaluating its biological activity .

Key Findings:- At low concentrations, gallic acid acts as an effective antioxidant.

- At high concentrations or with metal ions, it can induce oxidative damage.

Several compounds share structural similarities with gallic acid but differ in their properties and applications. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Pyrogallol | Contains three hydroxyl groups | Strong reducing agent; used in photography |

| Ellagic Acid | Contains multiple hydroxyl groups | Known for its anticancer properties |

| Tannic Acid | Polyphenolic structure | Exhibits astringent properties; used in medicine |

| Catechin | Flavonoid structure | Antioxidant; found in tea |

Gallic acid stands out due to its specific arrangement of hydroxyl groups which enhances its antioxidant capacity compared to other similar compounds .

Purity

Physical Description

Dry Powder

Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline]

Solid

WHITE HYGROSCOPIC CRYSTALS.

Color/Form

NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM

White needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

501.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

1.69 kg/l at 20 °C

Density = 1.694 g/cu m at 6 °C

Relative density (water = 1): 1.7

LogP

log Kow = 0.70

0.70

0.7

Decomposition

Decomposes at 235-240 °C.

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Melting Point

sublimes at 210

Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C

258 - 265 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 51 of 438 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 387 of 438 companies with hazard statement code(s):;

H315 (77.26%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (22.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (77.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (73.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): ANTIDIARRHEAL

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

6274-40-4

Absorption Distribution and Excretion

ADMIN TO RABBITS IT IS LARGELY EXCRETED UNCHANGED IN URINE, BUT SMALL AMT ARE ALSO EXCRETED AS PYROGALLOL & 4-METHOXY-3,5-DIHYDROXYBENZOIC ACID.

Metabolism Metabolites

ADMIN TO RABBITS IT IS LARGELY EXCRETED UNCHANGED IN URINE, BUT SMALL AMT ARE ALSO EXCRETED AS PYROGALLOL & 4-METHOXY-3,5-DIHYDROXYBENZOIC ACID. DECARBOXYLATION TO PYROGALLOL IS RESULT OF METAB BY INTESTINAL MICROFLORA.

GALLIC ACID YIELDS GALLIC ACID-BETA-D-GLUCURONIDE IN RABBIT. /FROM TABLE/

Wikipedia

Ribulose_1,5-bisphosphate

Use Classification

Cosmetics -> Antioxidant

Methods of Manufacturing

OBTAINED BY ALKALINE OR ACID HYDROLYSIS OF THE TANNINS FROM NUTGALLS; ALSO BY ENZYMATIC HYDROLYSIS USING SPENT BROTHS FROM PENICILLIUM GLAUCUM OR ASPERGILLUS NIGER WHICH CONTAIN TANNASE.

FROM TANNIN CONTAINING MATERIALS. SYNTHESIS FROM ALIPHATIC MATERIALS.

p-Hydroxybenzoic acid (sulphonation/alkali fusion)

Action of mold on solutions of tannin or by boiling latter with strong acid or caustic soda

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-: ACTIVE

INCOMPATIBILITIES: FERRIC SALTS (BLUISH-BLACK PPT), CHLORATES, PERMANGANATE, AMMONIA, LEAD ACETATE, ALKALI HYDROXIDES AND CARBONATES, OPIUM IN SOLN, SILVER SALTS, OXIDIZING AGENTS, SPIRIT NITROUS ETHER.

Analytic Laboratory Methods

ASTM Method D4763: Organics by Fluorescence Spectroscopy; Standard Practice for Identification of Organic Chemicals in Water by Fluorescence Spectroscopy. Fluorescence spectroscopy, detection limit 30 ppm.

Storage Conditions

Dates

Preparation of Pickering emulsion based on soy protein isolate-gallic acid with outstanding antioxidation and antimicrobial

Fengping Yi, Kaiwen Wu, Genfa Yu, Chang SuPMID: 34229175 DOI: 10.1016/j.colsurfb.2021.111954

Abstract

This study investigated a novel antioxidant and antimicrobial Pickering emulsion stabilized by soy protein isolate (SPI) and gallic acid (GA) as an excellent protective delivery medium for lipophilic functional food. SPI-GA complex nanoparticles were fabricated by a covalent cross-linking mechanism under alkaline conditions with a small particle size (42.93-24.91 nm) and high zeta potential (26.92-38.58 -mV), which led to improved stability at high GA concentrations. Without the addition of preservatives, it was found that SPI-GA complex nanoparticles have a certain antimicrobial ability. Using these nanoparticles as the only stabilizers, outstanding antioxidant and antimicrobial Pickering emulsions could be easily prepared, and they had a small droplet size (948.09-457.82 nm), great stability and inhibited lipid peroxidation and antibacterial ability. Oxidation and microbial protection proceeded in a GA concentration-dependent manner. This study provides a novel way to prepare functionalized Pickering emulsions as delivery media for functional lipophilic raw materials.Astringent Gallic Acid in Red Wine Regulates Mechanisms of Gastric Acid Secretion via Activation of Bitter Taste Sensing Receptor TAS2R4

Sonja Sterneder, Verena Stoeger, Celina Angela Dugulin, Kathrin Ingrid Liszt, Antonella Di Pizio, Karin Korntheuer, Andreas Dunkel, Reinhard Eder, Jakob Peter Ley, Veronika SomozaPMID: 34460245 DOI: 10.1021/acs.jafc.1c03061

Abstract

Red wine is rich in phenolic compounds, which chiefly determine its characteristic taste. One of its major phenolic acid constituents for which an astringency, yet no clear contribution to bitter taste has been reported, is gallic acid (GA). In previous studies, we have demonstrated bitter-tasting constituents to regulate cellular proton secretion (PS) as a key mechanism of gastric acid secretion via activation of bitter taste sensing receptors (TAS2Rs). Here, we hypothesized a contributing role of GA to the red wine-stimulated effect on PS in human gastric tumor cells (HGT-1 cells). Sensory analyses revealed that 10 μM GA as the lowest concentration tested more bitter than tap water, with increasing bitter ratings up to 1000 μM. In HGT-1 cells, the concentration of 10 μM GA evoked the most pronounced effect on PS secretion, either when added to cells as in-water solution or when spiked to a red wine matrix. GA-spiking of Zweigelt and Blaufränkisch red wine samples up to a concentration of 10 μM resulted in an equally stimulated PS, whereas the non-GA-spiked wine samples demonstrated contrary effects on PS, indicating a functional role of GA on PS. Involvement of TAS2R4 in the GA-induced PS was verified by means of an HGT-1 homozygote CRISPR-Cas9 TAS2R4 knockout approach. Moreover, gene expression analyses revealed GA to increase. These results demonstrate a functional role of TAS2R4 in GA-evoked PS as a key mechanism of gastric acid secretion aiding digestion. Moreover, our data provide mechanistic insights, which will help to produce stomach-friendly red wines.

Formulation and characterisation of alginate hydrocolloid film dressing loaded with gallic acid for potential chronic wound healing

Jhing-Ee Gan, Chai-Yee ChinPMID: 34249341 DOI: 10.12688/f1000research.52528.1

Abstract

A dramatic growth in the prevalence of chronic wounds due to diabetes has represented serious global health care and economic issues. Hence, there is an imperative need to develop an effective and affordable wound dressing for chronic wounds. Recent research has featured the potential of bioactive compound gallic acid (GA) in the context of wound recovery due to their safety and comparatively low cost. However, there is a scarcity of research that focuses on formulating GA into a stable and functional hydrocolloid film dressing. Thus, this present study aimed to formulate and characterise GA-loaded alginate-based hydrocolloid film dressing which is potentially used as low to medium suppurating chronic wound treatment.The hydrocolloid composite films were pre-formulated by blending sodium alginate (SA) with different combinations of polymers. The hydrocolloid films were developed using solvent-casting method and the most satisfactory film formulation was further incorporated with various GA concentrations (0.1%, 0.5% and 1%). The drug-loaded films were then characterised for their physicochemical properties to assess their potential use as drug delivery systems for chronic wound treatment.

In the pre-formulation studies, sodium alginate-pectin (SA-PC) based hydrocolloid film was found to be the most satisfactory, for being homogenous and retaining smoothness on surface along with satisfactory film flexibility. The SA-PC film was chosen for further loading with GA in 0.1%, 0.5% and 1%. The characterisation studies revealed that all GA-loaded films possess superior wound dressing properties of acidic pH range (3.97-4.04), moderate viscosity (1600 mPa-s-3198 mPa-s), optimal moisture vapor transmission rate (1195 g/m

/day, 1237g/m

day and 1112 g/m

/day), slower moisture absorption and film expansion rate and no chemical interaction between the GA and polymers under FTIR analysis.

An SA-PC hydrocolloid film incorporated with gallic acid as a potentially applicable wound dressing for low to medium suppurating chronic wounds was successfully developed.

Corilagin and 1,3,6-Tri-

Vincent Binette, Sébastien Côté, Mohamed Haddad, Phuong Trang Nguyen, Sébastien Bélanger, Steve Bourgault, Charles Ramassamy, Roger Gaudreault, Normand MousseauPMID: 34223589 DOI: 10.1039/d1cp01790j

Abstract

The COVID-19 disease caused by the virus SARS-CoV-2, first detected in December 2019, is still emerging through virus mutations. Although almost under control in some countries due to effective vaccines that are mitigating the worldwide pandemic, the urgency to develop additional vaccines and therapeutic treatments is imperative. In this work, the natural polyphenols corilagin and 1,3,6-tri-O-galloy-β-d-glucose (TGG) are investigated to determine the structural basis of inhibitor interactions as potential candidates to inhibit SARS-CoV-2 viral entry into target cells. First, the therapeutic potential of the ligands are assessed on the ACE2/wild-type RBD. We first use molecular docking followed by molecular dynamics, to take into account the conformational flexibility that plays a significant role in ligand binding and that cannot be captured using only docking, and then analyze more precisely the affinity of these ligands using MMPBSA binding free energy. We show that both ligands bind to the ACE2/wild-type RBD interface with good affinities which might prevent the ACE2/RBD association. Second, we confirm the potency of these ligands to block the ACE2/RBD association using a combination of surface plasmon resonance and biochemical inhibition assays. These experiments confirm that TGG and, to a lesser extent, corilagin, inhibit the binding of RBD to ACE2. Both experiments and simulations show that the ligands interact preferentially with RBD, while weak binding is observed with ACE2, hence, avoiding potential physiological side-effects induced by the inhibition of ACE2. In addition to the wild-type RBD, we also study numerically three RBD mutations (E484K, N501Y and E484K/N501Y) found in the main SARS-CoV-2 variants of concerns. We find that corilagin could be as effective for RBD/E484K but less effective for the RBD/N501Y and RBD/E484K-N501Y mutants, while TGG strongly binds at relevant locations to all three mutants, demonstrating the significant interest of these molecules as potential inhibitors for variants of SARS-CoV-2.A highly sensitive upconversion nanoparticles@zeolitic imidazolate frameworks fluorescent nanoprobe for gallic acid analysis

Yuting Zhang, Liangmin Ning, Dameng Gao, Dandan Jia, Wen Gu, Xin LiuPMID: 34215078 DOI: 10.1016/j.talanta.2021.122588

Abstract

In this work, a core-shell structured upconversion nanoparticles@zeolitic imidazolate frameworks (ZIF-8) fluorescent nanoprobe (NaErF:Tm@SiO

@ZIF-8) has been designed for the detection of gallic acid (GA). The mechanism is according to the 3, 3', 5, 5'-tetramethylbenzidine (TMB) can be oxidized to oxidized TMB (oxTMB) by Ag

. Under 980 nm laser excitation, NaErF

:Tm@SiO

@ZIF-8 can emit red light at 652 nm, which have a good overlap with the absorption spectra of oxTMB, resulting in the fluorescence quenching at 652 nm. Continually adding GA into the above solution, oxTMB will restore to TMB, and the fluorescence intensity at 652 nm gradually recovers, which can realize the detection towards GA. The linear detection range of GA is from 0 to 30 μM, and the limit of detection (LOD) of GA is 0.35 μM. The ZIF-8 can largely enhance the sensitivity of the nanoprobe, due to the physical absorption and the electrostatic attraction between ZIF-8 and the oxTMB. More importantly, this is the first time to realize the detection of GA with high sensitivity by using upconversion fluorescence. Besides, we have realized the analysis of GA in real samples, which certify the feasible of the nanoprobe in potential applications.

Significant Inactivation of SARS-CoV-2 In Vitro by a Green Tea Catechin, a Catechin-Derivative, and Black Tea Galloylated Theaflavins

Eriko Ohgitani, Masaharu Shin-Ya, Masaki Ichitani, Makoto Kobayashi, Takanobu Takihara, Masaya Kawamoto, Hitoshi Kinugasa, Osam MazdaPMID: 34208050 DOI: 10.3390/molecules26123572

Abstract

Potential effects of tea and its constituents on SARS-CoV-2 infection were assessed in vitro. Infectivity of SARS-CoV-2 was decreased to 1/100 to undetectable levels after a treatment with black tea, green tea, roasted green tea, or oolong tea for 1 min. An addition of (-) epigallocatechin gallate (EGCG) significantly inactivated SARS-CoV-2, while the same concentration of theasinensin A (TSA) and galloylated theaflavins including theaflavin 3,3'-di--gallate (TFDG) had more remarkable anti-viral activities. EGCG, TSA, and TFDG at 1 mM, 40 µM, and 60 µM, respectively, which are comparable to the concentrations of these compounds in tea beverages, significantly reduced infectivity of the virus, viral RNA replication in cells, and secondary virus production from the cells. EGCG, TSA, and TFDG significantly inhibited interaction between recombinant ACE2 and RBD of S protein. These results suggest potential usefulness of tea in prevention of person-to-person transmission of the novel coronavirus.

Evaluating the Antioxidants, Whitening and Antiaging Properties of Rice Protein Hydrolysates

Hui-Ju Chen, Fan-Jhen Dai, Cheng-You Chen, Siao-Ling Fan, Ji-Hong Zheng, Yu-Chun Huang, Chi-Fai Chau, Yung-Sheng Lin, Chin-Shuh ChenPMID: 34204643 DOI: 10.3390/molecules26123605